Ethyl 2-(4-isobutylphenyl)propionate
Description
Ethyl 2-(4-isobutylphenyl)propionate (CAS 41283-72-1), commonly referred to as the ethyl ester of ibuprofen, is a key intermediate in pharmaceutical synthesis. It is synthesized via esterification of ibuprofen (2-(4-isobutylphenyl)propionic acid) with ethanol, achieving yields exceeding 95% under optimized conditions . This compound serves as a precursor for hydrazide derivatives, which exhibit antibacterial and antioxidant activities . Its structural features include a propionate backbone esterified to an ethyl group and a 4-isobutylphenyl moiety, contributing to its lipophilicity and metabolic stability.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFUVWJFLDLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961546 | |
| Record name | Ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41283-72-1 | |
| Record name | Ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41283-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041283721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-isobutylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | IBUPROFEN ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFV3GE4AS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method involves direct esterification of ibuprofen with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) is commonly used as a catalyst, facilitating protonation of the carboxylic acid group to enhance nucleophilic attack by ethanol. A typical procedure involves refluxing ibuprofen (1 equiv) with excess ethanol (3–5 equiv) and concentrated H₂SO₄ (1–2% v/v) at 80–100°C for 4–6 hours. The reaction achieves yields of 85–92%, with purity >95% after distillation.
Key Parameters:
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Molar Ratio: Ethanol:ibuprofen ≥3:1 to drive equilibrium toward ester formation.
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Temperature: Elevated temperatures (80–100°C) accelerate reaction kinetics.
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Catalyst Load: 1–2% H₂SO₄ minimizes side reactions like dehydration.
Limitations:
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Requires neutralization and purification steps to remove residual acid.
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Energy-intensive due to prolonged reflux.
Friedel-Crafts Acylation Followed by Alkylation
Friedel-Crafts Acetylation of Isobutylbenzene
This two-step industrial method begins with Friedel-Crafts acylation of isobutylbenzene using acetic anhydride to form 4-isobutylacetophenone (IBAP). Aluminum chloride (AlCl₃) or zeolites serve as Lewis acid catalysts. IBAP is subsequently hydrogenated to 1-(4'-isobutylphenyl)ethanol (IBPE) using palladium/carbon (Pd/C) under H₂ pressure (100 psig, 30°C).
Carbonylation of IBPE
IBPE undergoes carbonylation with carbon monoxide (CO) in acidic aqueous media (e.g., 10% HCl) at 125°C and 500 psig to yield ibuprofen. Ethyl ester formation is achieved via subsequent esterification with ethanol.
Advantages:
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High scalability (ton-scale production).
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Yield: 96% for IBAP hydrogenation; 71% selectivity for ibuprofen in carbonylation.
Challenges:
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Requires handling of toxic CO gas.
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Byproducts like 3-(4'-isobutylphenyl)propionic acid (13% selectivity) necessitate purification.
Hydrolysis-Alkylation of Nitrile Intermediates
Phase-Transfer Catalyzed Alkylation
A patented method involves alkylation of (4-isobutylphenyl)acetonitrile with methyl chloride (CH₃Cl) in the presence of a phase-transfer catalyst (e.g., methyltrialkylammonium chloride). The reaction proceeds at 35°C with 50% aqueous NaOH, achieving >95% yield of 2-(4-isobutylphenyl)propionitrile. Subsequent hydrolysis with H₂SO₄ (65–75%) and acetic acid at reflux for 5–10 hours yields the free acid, which is esterified with ethanol.
Optimization Insights:
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Catalyst Load: 1% phase-transfer catalyst minimizes emulsion formation.
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Solvent System: Octane facilitates layer separation during extraction.
Biocatalytic Enantioselective Esterification
Lipase-Catalyzed Resolution
Immobilized lipases (e.g., Candida antarctica lipase B, Novozym 435) enable enantioselective esterification of racemic ibuprofen with ethanol. Optimal conditions include:
Extracellular Lipase from Yarrowia lipolytica
This method uses lipase from Y. lipolytica to esterify racemic ibuprofen with alcohols (e.g., ethanol, methanol). Reaction conditions (30–40°C, pH 7.0) yield S-ibuprofen ester with 90% ee, which is hydrolyzed to S-ibuprofen using acid.
Advantages:
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Avoids toxic solvents; water or ethanol serves as the reaction medium.
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Sustainability: Biocatalysts are reusable and biodegradable.
Solvent-Free Enzymatic Synthesis
Porcine Pancreatic Lipase (PPL) in Neat Ethanol
PPL catalyzes direct esterification of ibuprofen with sorbitol in solvent-free systems. At 45°C, 20 g L⁻¹ sorbitol, and 160 mg enzyme load, the yield reaches 78% after 48 hours.
Key Findings:
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Substrate Inhibition: Ethanol concentrations >40% v/v deactivate PPL.
Comparative Analysis of Methods
| Method | Catalyst | Yield | ee (%) | Temperature | Advantages | Drawbacks |
|---|---|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄ | 85–92% | – | 80–100°C | Simple, high yield | Corrosive, energy-intensive |
| Friedel-Crafts/carbonylation | Pd/C, HCl | 71% | – | 125°C | Scalable, high purity | Toxic reagents, byproduct formation |
| Phase-transfer alkylation | Quaternary ammonium | >95% | – | 35–80°C | High nitrile yield, mild conditions | Multi-step, solvent-intensive |
| Novozym 435 | Immobilized lipase | 63% | 54 | 45°C | Enantioselective, solvent-free | Moderate yield, enzyme cost |
| Y. lipolytica lipase | Extracellular lipase | 50–60% | 90 | 30–40°C | High ee, eco-friendly | Long reaction time (72+ hours) |
Critical Factors Influencing Synthesis
Solvent Selection
Water Activity
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-isobutylphenyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Ethyl 2-(4-isobutylphenyl)propionate serves as a reagent in organic synthesis. It acts as a starting material for the production of various chemical compounds. Its structure allows it to participate in multiple organic reactions, including:
- Oxidation : Leading to the formation of carboxylic acids.
- Reduction : Producing alcohols.
- Substitution Reactions : Resulting in halogenated or nitrated aromatic compounds.
Biology
Research has investigated the biological activities of this compound. It has been studied for its interactions with biological molecules, particularly its potential anti-inflammatory properties due to its structural similarity to ibuprofen. The compound's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis—mediators of inflammation and pain .
Medicine
In medical research, this compound has been explored for its pharmacological properties:
- Transdermal Delivery Systems : Studies indicate that this compound exhibits optimal characteristics for skin permeability, making it suitable for transdermal drug delivery systems .
- Therapeutic Applications : It is being investigated for its efficacy in treating pain, fever, and inflammation without the side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
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Transdermal Delivery Research :
A study published in ResearchGate demonstrated the effectiveness of this compound in transdermal drug delivery systems. The findings indicated that this compound could enhance skin permeability compared to other formulations . -
Biodegradation Studies :
Research on the biodegradation of ibuprofen highlighted the metabolic pathways involving this compound. The study utilized E. coli strains to assess degradation efficiency, providing insights into environmental impacts and microbial interactions . -
Therapeutic Composition Development :
A patent describes formulations incorporating this compound aimed at alleviating pain and inflammation in veterinary medicine. The compositions were designed to minimize adverse effects while maintaining therapeutic efficacy .
Mechanism of Action
The mechanism of action of ethyl 2-(4-isobutylphenyl)propionate is similar to that of ibuprofen. It inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Ethyl 2,2-Dimethyl-3-(4-chlorosulfonylphenyl)propionate (CAS 5058-13-9)
- Structural Difference : Replaces the isobutyl group with a chlorosulfonyl (-SO₂Cl) group.
- Implications : The sulfonyl chloride group enhances reactivity, making this compound a candidate for synthesizing sulfonamide drugs. Unlike the ibuprofen ester, it is more likely to participate in nucleophilic substitution reactions .
Ethyl Clofibrate (Ethyl 2-(para-chlorophenoxy)-2-methylpropionate)
- Structural Difference: Substitutes the isobutylphenyl group with a para-chlorophenoxy (-O-C₆H₄-Cl) group.
- Implications : This modification shifts the biological target from cyclooxygenase (COX) enzymes (anti-inflammatory) to peroxisome proliferator-activated receptors (PPARs), making it a hypolipidemic agent rather than an analgesic .
Isobutyl Propionate (CAS 540-42-1)
- Structural Difference : Lacks the aromatic ring; simpler propionate ester with an isobutyl group.
- Implications : Used as a food additive due to its fruity odor, contrasting with the pharmaceutical applications of the ibuprofen ester. Reduced aromaticity diminishes biological activity complexity .
Physicochemical Properties
Biological Activity
Ethyl 2-(4-isobutylphenyl)propionate, a derivative of ibuprofen, has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and analgesic effects. This article delves into the synthesis, pharmacological evaluations, and biological mechanisms associated with this compound.
This compound has the molecular formula and a molecular weight of approximately 234.34 g/mol. The compound can be synthesized through various chemical pathways, often involving the reaction of isobutylbenzene derivatives with ethyl bromoacetate under specific conditions to yield the desired ester.
Biological Activity Overview
The biological activity of this compound can be categorized primarily into:
- Anti-inflammatory Activity : Similar to its parent compound ibuprofen, it exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Antioxidant Potential : Studies have indicated that derivatives of ibuprofen, including this compound, possess antioxidant capabilities that help in scavenging free radicals and reducing oxidative stress.
- Analgesic Effects : The compound is also noted for its analgesic effects, providing relief from mild to moderate pain.
Anti-inflammatory Mechanism
Research indicates that this compound functions by inhibiting COX-1 and COX-2 enzymes. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation. A comparative study showed that its anti-inflammatory activity is comparable to that of ibuprofen but with variations in potency depending on the specific formulation and dosage used .
Antioxidant Activity
A series of assays were conducted to evaluate the antioxidant potential of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that this compound effectively reduces free radicals. The results indicated a significant improvement in antioxidant activity compared to ibuprofen itself. For instance, compounds derived from ibuprofen showed radical scavenging abilities ranging from 70% to over 90% at certain concentrations .
| Compound | EC50 (µM) | Activity Level |
|---|---|---|
| Ibuprofen | 773.67 ± 3.41 | Baseline |
| This compound | Varies (specific data not provided) | Enhanced |
Case Studies
- Carrageenan-Induced Edema Model : In a rat model for inflammation induced by carrageenan, this compound demonstrated a reduction in paw edema comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The study measured paw volume at various time intervals post-administration and found significant reductions in swelling .
- Oxidative Stress Studies : Further investigations into oxidative stress showed that administration of this compound led to reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective effects against oxidative damage .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(4-isobutylphenyl)propionate, and how do reaction conditions influence yield?
The compound is commonly synthesized via esterification of ibuprofen with ethanol, achieving yields >95% under acid catalysis . Alternative methods include derivatization of 2-(4-isobutylphenyl)propionic acid hydrazide or cyclization reactions involving intermediates like ethyl 2-[4-(chloroacetyl)phenyl]propionate . Key parameters include temperature control (reflux conditions) and stoichiometric ratios of reactants. For reproducibility, refer to characterization data (e.g., IR, NMR, and elemental analysis) in Table I of Acta Pharm (2007) .
Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical matrices?
UV spectrophotometry at 221 nm in ethanol is a standard method for purity assessment . Reverse-phase HPLC with acetonitrile/water mobile phases and internal standards (e.g., 4-isobutylacetophenone) is recommended for assay precision, as per USP 29 guidelines . Ion-selective electrodes with PVC membranes containing tetraoctylammonium 2-(4-isobutylphenyl)propionate show promise for direct quantification in non-aqueous media .
Q. How is this compound structurally characterized to confirm regiochemical and stereochemical integrity?
Use a combination of:
- IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and aromatic C-H bending .
- NMR : Analyze ¹H and ¹³C signals for the ethyl ester group (δ 4.1–4.3 ppm for CH₂CH₃) and isobutyl substituent (δ 0.8–1.2 ppm for CH(CH₂)₂) .
- Elemental analysis : Carbon and hydrogen content must align within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in stability data for this compound under hydrolytic conditions?
Stability studies in aqueous ethanol reveal pH-dependent hydrolysis: acidic conditions favor ibuprofen regeneration, while alkaline conditions degrade the ester into byproducts. Conflicting data may arise from impurities (e.g., residual catalysts) or temperature fluctuations. Mitigate via:
Q. How can this compound be utilized as a prodrug or intermediate in targeted drug delivery systems?
As a lipophilic prodrug, the ethyl ester enhances ibuprofen’s permeability across biological membranes. Advanced applications include:
- Enzyme-triggered release : Hydrolysis by esterases in vivo regenerates active ibuprofen .
- Polymer conjugation : Synthesize ibuprofen ethyl ester derivatives with PEG or PLGA for sustained release .
- Co-crystallization : Improve solubility via co-crystals with urea or amino acids, monitored by XRD and DSC .
Q. What experimental designs address challenges in synthesizing high-purity this compound for pharmacokinetic studies?
Critical considerations:
- Purification : Use silica gel chromatography with dichloromethane/methanol (9.5:0.5) to remove unreacted ibuprofen .
- Residual solvent control : Optimize rotary evaporation parameters to minimize ethanol traces (GC-MS validation) .
- Scale-up risks : Conduct DoE (Design of Experiments) to assess temperature and stirring rate impacts on yield .
Q. How do structural analogs of this compound (e.g., para-chlorophenoxy derivatives) inform SAR studies for anti-inflammatory activity?
Substituent effects on bioactivity can be evaluated via:
- In vitro assays : COX-1/COX-2 inhibition ratios compared to ibuprofen .
- Molecular docking : Simulate interactions with prostaglandin H₂ synthase (PDB: 1EQG) to identify critical binding residues .
- Metabolic stability : Compare hepatic microsome half-lives of analogs to prioritize candidates .
Methodological Guidelines
- Synthesis optimization : Prioritize esterification over multistep cyclization routes for cost efficiency .
- Data validation : Cross-validate analytical results (e.g., HPLC-UV with ion-selective electrodes) to minimize instrumentation bias .
- Ethical compliance : For biological studies, adhere to ICH guidelines for impurity thresholds (<0.1% for genotoxic impurities) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
